molecular formula C16H16N4O3 B2871935 7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione CAS No. 571149-80-9

7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione

Cat. No. B2871935
CAS RN: 571149-80-9
M. Wt: 312.329
InChI Key: CZPYMWWBKWCSGA-UHFFFAOYSA-N
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Description

The compound “7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione” is a chemical with the CAS Number: 571149-80-9 . It has a molecular weight of 312.33 . The IUPAC name for this compound is 7-amino-1-benzyl-3-ethylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16N4O3/c1-2-19-15(22)13-11(21)8-12(17)18-14(13)20(16(19)23)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H3,17,18,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Multi-Targeted Kinase Inhibitors

This compound has been explored for its potential as a multi-targeted kinase inhibitor (TKI). Kinase inhibitors are crucial in the treatment of various cancers as they can interfere with the signaling pathways that cancer cells use to grow and divide . Specifically, derivatives of this compound have shown promising cytotoxic effects against different cancer cell lines, indicating its potential in cancer therapy.

Apoptosis Inducers

Research has demonstrated that certain derivatives can induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells. The ability of this compound to increase proapoptotic proteins and downregulate anti-apoptotic proteins makes it a candidate for further investigation in cancer treatment.

Cell Cycle Arrest

The compound has been associated with causing cell cycle arrest in HepG2 cells, a type of liver cancer cell . By halting the cell cycle, the compound prevents the cells from dividing and proliferating, which is a key step in the progression of cancer.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and various enzymes . These studies are essential for drug development as they can predict how well a compound will bind to its target and how effective it might be as a drug.

Development of Potent Therapeutics

The compound’s derivatives have been synthesized with high yields, indicating that it is a viable candidate for the development of potent therapeutics . The high yield suggests that it can be produced efficiently, which is an important factor in drug development.

Enhancement of Pharmacological Properties

The addition of halogen atoms to the compound’s structure has been studied to enhance its potency, selectivity, and pharmacological properties . This modification could lead to the development of more effective drugs with fewer side effects.

Tyrosine Kinase Inhibitor

Tyrosine kinases are enzymes that play a role in many cellular processes, including the regulation of cell growth and survival. Inhibitors of these enzymes, like the derivatives of this compound, are used to treat cancers and other diseases .

Chemical Synthesis and Drug Design

The compound serves as a building block in chemical synthesis for creating a variety of derivatives with potential therapeutic applications . Its versatility in synthesis makes it a valuable compound in drug design and discovery.

Future Directions

The future directions for this compound could involve further investigation into its potential biological activities, given the interest in similar compounds as CDK2 inhibitors . Additionally, more research could be done to fully characterize its physical and chemical properties.

properties

IUPAC Name

7-amino-1-benzyl-3-ethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-2-19-15(22)13-11(21)8-12(17)18-14(13)20(16(19)23)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H3,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPYMWWBKWCSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NC(=CC2=O)N)N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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